![molecular formula C12H10O3 B186951 7-Allyloxycoumarin CAS No. 31005-03-5](/img/structure/B186951.png)
7-Allyloxycoumarin
Overview
Description
7-Allyloxycoumarin is a chemical compound with the empirical formula C12H10O3 and a molecular weight of 202.21 . It is a derivative of coumarin, a family of benzopyrones that are widely distributed in the natural kingdom .
Synthesis Analysis
The synthesis of 7-Allyloxycoumarin can be achieved through the Williamson reaction, which greatly simplifies the process of preparing fluorescent functional monomers . The synthesized 7-Allyloxycoumarin not only has a recognition group but can also polymerize with other monomers .Molecular Structure Analysis
7-Allyloxycoumarin is constructed from a coumarin fluorophore and an allyloxy moiety . It can recognize templates via hydrogen bonds and π–π interactions .Chemical Reactions Analysis
7-Allyloxycoumarin has been used as a fluorescent functional monomer in the development of molecularly imprinted sensors . These sensors were used to selectively detect 2,4,6-trichlorophenol (2,4,6-TCP) by solid fluorescence detection without a dispersion solution .Scientific Research Applications
Synthesis of Thin Film Materials
7-Allyloxycoumarin is used in the synthesis of thin film materials. A series of coumarin derivatives appended with a long alkoxy chain on the seventh position of the coumarin-3-carboxylate/carboxylic acid core are designed and synthesized to make thin film materials . These synthesized compounds are characterized by their UV and fluorescence spectra in solutions as well as their films prepared by both LB and spin-coated methods .
Current-Voltage Characteristic Studies
7-Allyloxycoumarin derivatives are used in current-voltage (I – V) characteristic studies on thin films . It was found that at room temperature, the spin-coated films of coumarin derivatives containing an ester functional group exhibited a threshold switching behavior, whereas derivatives containing the carboxylic acid functional group showed both threshold and bipolar switching behaviors .
Selective Adsorption and Efficient Regeneration
7-Allyloxycoumarin is used in the synthesis of adsorbents with photo-regulated molecular gates . These adsorbents realize both selective adsorption and efficient regeneration .
Pharmaceutical Applications
7-Allyloxycoumarin is also found in pharmaceutical compositions as acetylcholinesterase inhibitors . These compositions are useful in the treatment of diseases like Alzheimer’s .
Safety and Hazards
Mechanism of Action
Target of Action
7-Allyloxycoumarin is a coumarin derivative that has been used in various applications due to its unique properties It is known that coumarin derivatives can interact with a variety of biological targets, depending on their specific structure and functional groups .
Mode of Action
The mode of action of 7-Allyloxycoumarin is primarily through its interaction with its targets via hydrogen bonds and π–π interactions . These interactions can lead to changes in the physical and chemical properties of the target molecules, thereby affecting their function .
Biochemical Pathways
Coumarins, including 7-Allyloxycoumarin, originate from the phenylpropanoid pathway in plants . They play crucial roles in various biological processes such as defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and potentially hormonal regulation . .
Pharmacokinetics
The properties of coumarin derivatives can vary widely depending on their specific structure and functional groups .
Result of Action
The molecular and cellular effects of 7-Allyloxycoumarin’s action are primarily related to its fluorescence properties . It has been used in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry . Moreover, it has been used to selectively detect 2,4,6-trichlorophenol by solid fluorescence detection .
properties
IUPAC Name |
7-prop-2-enoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h2-6,8H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNHWLBNDYLDEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316227 | |
Record name | 7-ALLYLOXYCOUMARIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Allyloxycoumarin | |
CAS RN |
31005-03-5 | |
Record name | 7-Allyloxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31005-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Allyloxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031005035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC301050 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-ALLYLOXYCOUMARIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the Claisen rearrangement of 7-allyloxycoumarin compared to other substituted coumarins?
A1: The Claisen rearrangement of 7-allyloxycoumarins exhibits fascinating regioselectivity depending on the substituents present on the coumarin ring. While 7-allyloxycoumarin itself preferentially undergoes rearrangement to the 8-position forming 8-allyl-7-hydroxycoumarin [, ], the presence of specific groups can alter this behavior. For instance, 4-methyl-7-allyloxycoumarin rearranges to the 8-position in N,N-dimethylaniline and to the 6-position in N,N-diethylaniline []. Interestingly, when a labile group like bromine [, ] or iodine [] occupies the 8-position, it is typically lost during the rearrangement, leading to the formation of the 6-allyl isomer. This suggests that the presence and nature of substituents significantly influence the regiochemical outcome of the Claisen rearrangement in 7-allyloxycoumarin derivatives.
Q2: How does the presence of a bromine substituent at the 8-position of 7-allyloxycoumarin affect its reactivity in Claisen rearrangement?
A2: Research indicates that a bromine substituent at the 8-position of 7-allyloxycoumarin (forming 7-allyloxy-8-bromocoumarin) is readily removed during Claisen rearrangement []. Instead of the bromine migrating, the reaction yields 6-allyl-7-hydroxycoumarin, signifying a preference for allyl group migration to the 6-position when the 8-position is occupied by a labile group. This observation highlights the potential for synthesizing specific coumarin isomers by exploiting the reactivity of strategically placed substituents.
Q3: Beyond its use in synthesizing substituted coumarins, what other applications have been explored for 7-allyloxycoumarin?
A3: 7-Allyloxycoumarin's ability to undergo photodimerization has led to its incorporation into hybrid materials []. Researchers successfully synthesized a stable syn-ht photodimer of 7-allyloxycoumarin and incorporated it into a polysilsesquioxane network. This resulted in a photoresponsive hybrid glass material capable of forming fluorescent patterns upon irradiation with UV light. This demonstrates the potential of 7-allyloxycoumarin and its derivatives in developing advanced functional materials.
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